molecular formula C18H23N5O2 B2918351 N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415601-64-6

N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide

Cat. No. B2918351
CAS RN: 2415601-64-6
M. Wt: 341.415
InChI Key: XFLGNUGIRZHYBY-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MP-10 is a piperidine-based compound that has shown promising results in various studies related to neuroscience, cancer research, and drug discovery.

Scientific Research Applications

N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been studied extensively in various fields of research. In neuroscience, N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to be involved in the development of Alzheimer's disease. N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has also been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
In cancer research, N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has shown potential as a therapeutic agent for various types of cancer. N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is not fully understood. However, it is believed that N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide exerts its effects by modulating various signaling pathways in cells. In neuroscience, N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to modulate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. In cancer research, N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. In neuroscience, N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has also been shown to increase the levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.
In cancer research, N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has also shown promising results in various studies related to neuroscience and cancer research. However, one of the limitations of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is its limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide. In neuroscience, future studies could focus on the potential therapeutic applications of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide in the treatment of neurodegenerative diseases. In cancer research, future studies could focus on the development of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide as a therapeutic agent for various types of cancer. Future studies could also focus on the optimization of the synthesis method of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide to increase its availability for research purposes.
Conclusion:
N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a piperidine-based compound that has shown promising results in various studies related to neuroscience, cancer research, and drug discovery. The synthesis method of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is relatively simple, and it has been shown to have various biochemical and physiological effects. N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has several advantages for laboratory experiments, but its limited availability may hinder its widespread use in research. Future studies could focus on the potential therapeutic applications of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide in the treatment of neurodegenerative diseases and the development of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide as a therapeutic agent for various types of cancer.

Synthesis Methods

The synthesis of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide involves the reaction of 2-methoxyaniline with 6-methyl-4-pyrimidinamine in the presence of acetic acid and triethylamine. The resulting product is then reacted with piperidine-1-carboxylic acid to produce N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide. The synthesis method of N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-11-17(20-12-19-13)21-14-7-9-23(10-8-14)18(24)22-15-5-3-4-6-16(15)25-2/h3-6,11-12,14H,7-10H2,1-2H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLGNUGIRZHYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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